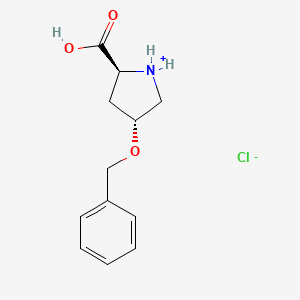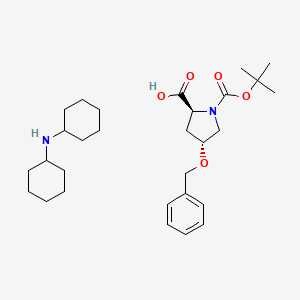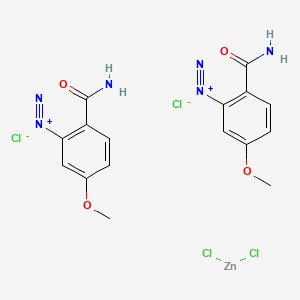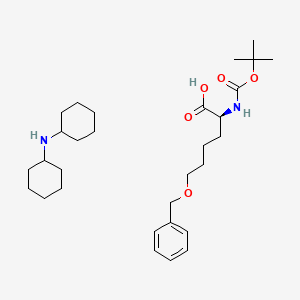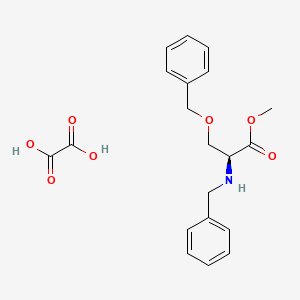
Bzl-L-ser(bzl)-ome (cooh)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-L-serine benzyl ester (Bzl-L-ser(bzl)-ome (cooh)2) is a derivative of the amino acid serine. It is characterized by the presence of benzyl groups attached to both the amino and hydroxyl functionalities of serine. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-L-serine benzyl ester typically involves the protection of the amino and hydroxyl groups of serine with benzyl groups. The process can be summarized in the following steps:
Protection of the Amino Group: The amino group of serine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting it with benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The protected serine is then esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Benzyl-L-serine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Benzyl-L-serine benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Benzyl-L-serine benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Benzyl-L-serine benzyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
相似化合物的比较
Similar Compounds
Benzyl-L-serine: Similar structure but lacks the ester group.
Benzyl-D-serine: Enantiomer of Benzyl-L-serine benzyl ester.
Benzyl-L-threonine: Similar structure but with an additional methyl group on the amino acid backbone.
Uniqueness
Benzyl-L-serine benzyl ester is unique due to the presence of both benzyl groups and the ester functionality. This combination provides unique reactivity and makes it a valuable building block in organic synthesis.
属性
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6)/t17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHHHGLSJSZMD-LMOVPXPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
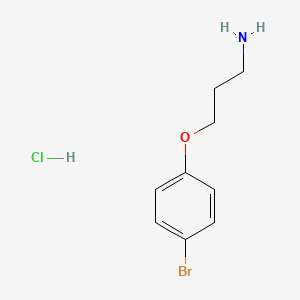
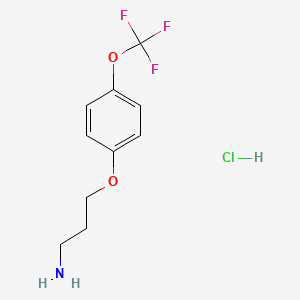
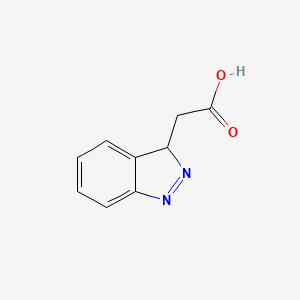
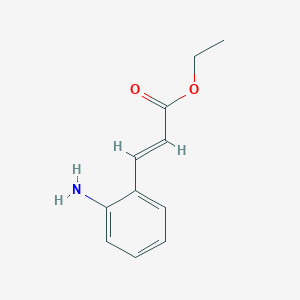
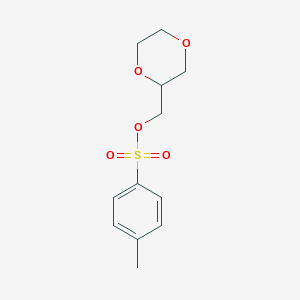
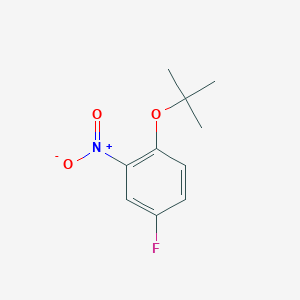
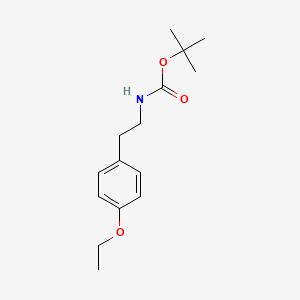

![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
